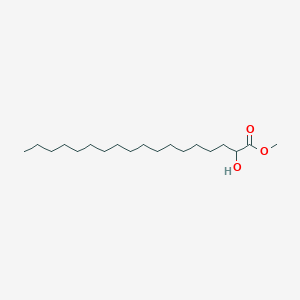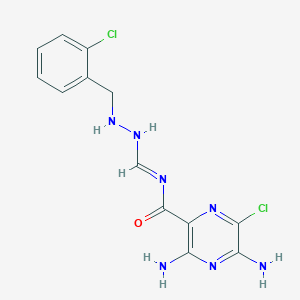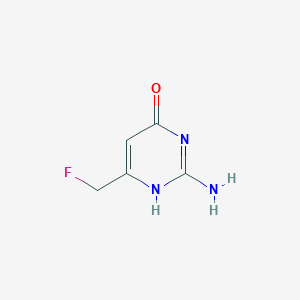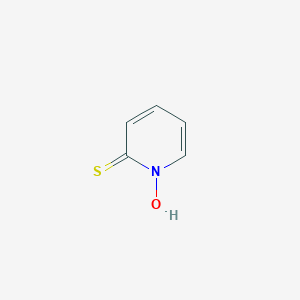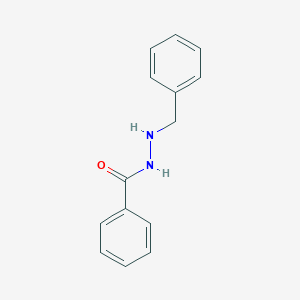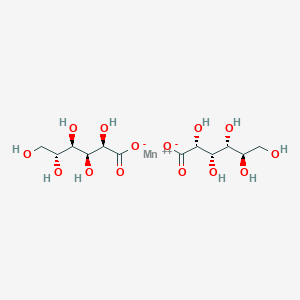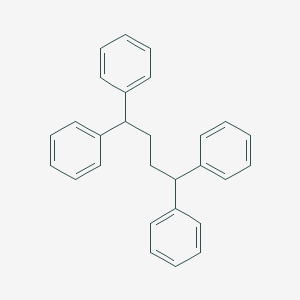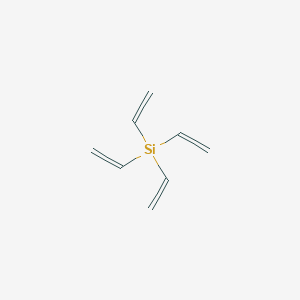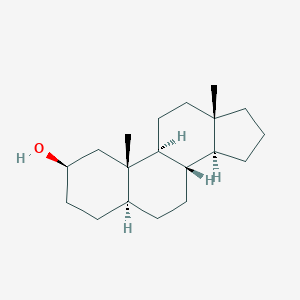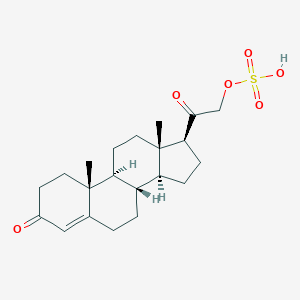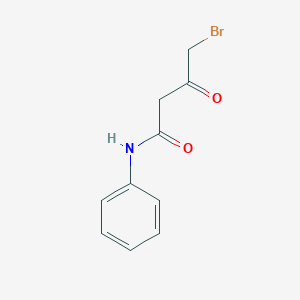
4-Bromo-3-oxo-n-phenylbutanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, involves multiple steps including condensation, chlorination, bromination, and ammomolysis. These processes highlight the complex methodology required to synthesize such compounds, starting from readily available materials to achieve reasonable yields (Song Hong-rui, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, reveals the presence of hydrogen bonds and π-π* interactions, suggesting a complex geometry that influences its chemical reactivity and physical properties (K. Lewiński et al., 1993).
Chemical Reactions and Properties
The compound's chemical behavior can be inferred from similar structures, where photoinduced reactions like pinacolisation result in products with significant diastereoselectivities, depending on the substituents and reaction conditions (U. Lindemann et al., 1999). Additionally, bromophenols derived from phenylbutenone show potential as enzyme inhibitors, indicating the chemical versatility and potential bioactivity of these compounds (Çetin Bayrak et al., 2017).
Physical Properties Analysis
The synthesis and crystal structure of analogs provide insights into the physical characteristics of these compounds. For example, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate indicates a three-dimensional network of hydrogen bonds stabilizing the crystal, which can offer clues about the solubility, melting point, and stability of 4-Bromo-3-oxo-N-phenylbutanamide (M. Soriano-garcia et al., 1984).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and potential for further functionalization, can be derived from studies on similar compounds. The carbamoyl-containing oxa(thia)zolidines synthesized from 4-hydroxybutanamides show antimicrobial properties, suggesting that 4-Bromo-3-oxo-N-phenylbutanamide could also serve as a precursor for biologically active molecules (M. A. Tlekhusezh et al., 1999).
Applications De Recherche Scientifique
Phosphine-free ligands for catalysis : It is used in creating efficient, low-priced phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, which are important in forming C-C bonds in organic synthesis (Cui et al., 2007).
Key intermediate in pharmaceuticals : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, notably atorvastatin, a medication used to prevent cardiovascular disease (Song Hong-rui, 2009).
Study of chemical behavior in basic medium : It's used in studying the kinetics and mechanisms of formation and decomposition of related compounds like substituted 1-phenylpyrrolidin-2-ones in basic mediums. Such studies are valuable for understanding reaction pathways and optimizing synthesis processes (Sedlák et al., 2002).
Photoinduced diastereoselective pinacolisation : The compound has been used in studying photoinduced pinacolisation to form complex organic structures with high diastereoselectivity, important in the field of stereochemistry and material sciences (Lindemann et al., 1999).
Synthesis of dichlorinated products : It is utilized in palladium-catalyzed C(sp³)–H dichlorination of β-dicarbonyl compounds, providing a direct route to α,α-dichlorinated products. Such reactions are pertinent in various synthetic applications, including the development of new materials and drugs (Liu et al., 2013).
Anticonvulsant and neuroprotective agent design : The related derivatives have been evaluated for their anticonvulsant and neuroprotective effects. This indicates its potential in the development of neurological disorder treatments (Hassan et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTROOIXLNVHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296232 | |
| Record name | 4-bromo-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-oxo-n-phenylbutanamide | |
CAS RN |
1205-74-9 | |
| Record name | 1205-74-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


